1-Benzyl-4-(ethylamino)piperidine-4-carboxamide basic properties
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide basic properties
An In-Depth Technical Guide to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide (CAS: 1027-91-4)
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutics, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets. Within this class, 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide emerges as a compound of significant interest for researchers and drug development professionals. The presence of a tertiary amine, a carboxamide, and a lipophilic benzyl group suggests a potential for diverse pharmacological activities.
This technical guide provides a comprehensive overview of the fundamental properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Moving beyond a simple data sheet, this document synthesizes available information to offer field-proven insights into its chemical characteristics, a plausible and detailed synthetic route, analytical methodologies, and a discussion of its potential pharmacological profile based on structure-activity relationships of close analogs. This guide is intended to serve as a foundational resource for scientists investigating this molecule for novel therapeutic applications.
Section 1: Physicochemical and Structural Properties
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is a distinct molecule characterized by a quaternary carbon on the piperidine ring, a feature that imparts specific steric and electronic properties. Understanding these core attributes is the first step in designing and interpreting experimental studies.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 1027-91-4 | [1][2] |
| Molecular Formula | C₁₅H₂₃N₃O | [1][2] |
| Molecular Weight | 261.36 g/mol | [1][2] |
| Boiling Point | 432.8°C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2-8°C, Dry, Sealed Environment | [1][2] |
| Purity (Typical) | ≥98% for research grades | [1][2] |
Chemical Structure and Key Features
The structure combines several key functional groups that are critical to its chemical behavior and potential biological interactions.
Caption: Chemical structure of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide.
-
N-Benzyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and ability to cross biological membranes, including the blood-brain barrier. It is a common moiety in CNS-active compounds.
-
Piperidine Ring: The central scaffold, whose basic nitrogen atom (pKa typically ~8-9) is likely protonated at physiological pH, allowing for ionic interactions.
-
Geminal Amino-Carboxamide Substitution: The placement of both the ethylamino and carboxamide groups on the same carbon (C4) creates a sterically hindered and electronically complex center, which can be crucial for specific receptor binding.
-
Carboxamide and Secondary Amine: These groups are potent hydrogen bond donors and acceptors, critical for anchoring the molecule within a protein binding pocket.
Section 2: Synthesis and Purification
While specific proprietary synthesis methods may vary, a plausible and robust synthetic route can be designed based on established organic chemistry principles for related structures. The following pathway represents a logical and experimentally sound approach for laboratory-scale synthesis, starting from the commercially available precursor, 1-benzyl-4-piperidone.
Proposed Synthetic Workflow
The synthesis can be efficiently achieved via a two-step process involving a modified Strecker reaction followed by controlled nitrile hydrolysis. This approach is chosen for its reliability and high functional group tolerance.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol is designed for self-validation. The choice of acidic conditions for the Strecker reaction protonates the piperidone, activating the carbonyl for nucleophilic attack. The subsequent use of concentrated acid for hydrolysis is a standard, albeit harsh, method for converting nitriles to amides; careful temperature control is necessary to prevent hydrolysis to the carboxylic acid.
Step 1: Synthesis of 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile (Aminonitrile Intermediate)
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol (MeOH). Cool the solution to 0-5°C using an ice bath.
-
Rationale: Low temperature controls the exothermic reaction and minimizes side product formation. Methanol is an effective solvent for all reactants.
-
-
Addition of Amine: To the cooled solution, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise, maintaining the internal temperature below 10°C. Stir for 30 minutes.
-
Rationale: A slight excess of the amine drives the formation of the iminium ion intermediate.
-
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
Rationale: Slow addition of the cyanide nucleophile is critical for safety and reaction control.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Hydrolysis to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
-
Setup: In a flask equipped with a reflux condenser, add the crude aminonitrile from Step 1. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 5-10 eq) to the crude product.
-
Rationale: Concentrated acid protonates the nitrile, making it susceptible to nucleophilic attack by water. The reaction is highly exothermic and requires careful control.
-
-
Hydrolysis: After the addition is complete, heat the mixture to 50-60°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice. Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~9-10).
-
Rationale: Neutralization deprotonates the product, rendering it soluble in organic solvents for extraction.
-
-
Extraction: Extract the product from the aqueous layer using dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) to afford the pure title compound.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Commercial vendors typically provide data from the following techniques.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include:
-
A multiplet between 7.2-7.4 ppm for the 5 aromatic protons of the benzyl group.
-
A singlet around 3.5 ppm for the 2 benzylic protons (-CH₂-Ph).
-
Complex multiplets for the 8 piperidine ring protons.
-
A quartet and a triplet for the ethyl group protons (-CH₂-CH₃).
-
A broad singlet for the carboxamide protons (-CONH₂).
-
A signal for the secondary amine proton (-NH-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the amide (~175-180 ppm), aromatic carbons (127-140 ppm), and multiple aliphatic carbons for the piperidine, ethyl, and benzyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected primary ion would be the protonated molecular ion [M+H]⁺ at m/z 262.37.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) and UV detection at ~254 nm. A purity of >98% is expected for research applications.
Section 4: Potential Pharmacological Profile & Research Applications
While no specific biological activity for 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide has been published, its structure allows for informed hypotheses regarding its potential pharmacological targets, primarily within the CNS.
Rationale Based on Structural Analogs
The N-benzylpiperidine core is a well-established pharmacophore.
-
Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives are potent AChE inhibitors.[3] For instance, Donepezil, a leading treatment for Alzheimer's disease, is built around this core, and its key intermediate is N-benzyl-4-piperidinecarboxaldehyde.[4][5] The basic nitrogen of the piperidine ring is known to interact with the peripheral anionic site of the AChE enzyme.[3]
-
Opioid and Sigma Receptor Modulation: The 4-substituted piperidine scaffold is also central to the structure of potent opioid analgesics like fentanyl and its analogs. The combination of a basic amine and an aromatic ring is a classic feature for opioid receptor ligands.
-
Monoamine Reuptake Inhibition: Certain N-piperidin-4-ylmethyl-amide derivatives have been explored as inhibitors of monoamine neurotransmitter re-uptake, suggesting potential applications in treating depression and other mood disorders.[6]
Hypothesized Mechanism of Action
Based on these precedents, 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide could act as a ligand for various CNS receptors or enzymes.
Caption: Potential biological targets for the subject compound.
Suggested Research Directions
For drug development professionals, this compound represents an attractive starting point for screening.
-
Initial Screening: Perform broad-panel receptor binding assays (e.g., Eurofins SafetyScreen44™ or similar) to identify primary biological targets.
-
Enzyme Inhibition Assays: Screen against a panel of neurologically relevant enzymes, with a primary focus on human AChE and Butyrylcholinesterase (BuChE).
-
Functional Assays: If a G-protein coupled receptor (GPCR) target is identified (like opioid receptors), follow up with functional assays (e.g., cAMP or calcium flux assays) to determine agonist vs. antagonist activity.
-
In Vivo Studies: Should promising in vitro activity be confirmed, initial rodent models could be used to assess blood-brain barrier penetration and preliminary behavioral effects.
Section 5: Safety, Handling, and Storage
As a novel research chemical, 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide should be handled with care, assuming it is potentially hazardous until proven otherwise. Data from structurally related precursors provides a basis for a conservative safety assessment.
Hazard Assessment of Related Compounds
| Compound | CAS Number | Known Hazards | Source(s) |
| N-Benzyl-4-piperidone | 3612-20-2 | Harmful if swallowed, causes skin/eye irritation, may cause allergic skin reaction. | |
| 1-Benzyl-4-piperidinecarboxaldehyde | 22065-85-6 | Toxic if swallowed, causes serious eye damage. | [7] |
| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | 85098-64-2 | Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. | [8] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.
-
Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Storage and Stability
-
Short-term & Long-term Storage: Store in a tightly sealed container at 2-8°C, as recommended by suppliers.[2] The cool temperature and protection from moisture and light will ensure long-term stability.
Conclusion
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide is a chemical entity with significant, albeit unexplored, potential. Its molecular architecture, rooted in the well-established N-benzylpiperidine pharmacophore, positions it as a compelling candidate for investigation in CNS drug discovery programs. This guide has provided a framework for its fundamental properties, a logical synthetic pathway, and a data-driven rationale for future pharmacological screening. By leveraging the insights herein, researchers can confidently and safely incorporate this compound into their discovery workflows, potentially unlocking new therapeutic avenues.
References
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544. PubChem, NIH.
- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem, NIH.
- 1-Benzyl-4-phenylamino-piperidine-4-carboxylic acid amide | Drug Inform
- CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide. Synblock.
- SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific.
- Ethyl 1-benzylpiperidine-4-carboxylate Safety D
- 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide. MolCore.
- Method for preparing 4-piperidyl piperidine.
- 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156. PubChem, NIH.
- N-Benzyl-4-piperidone Safety D
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide. Simson Pharma Limited.
- Quinolone derivatives as new small molecule enhancers of miRNA maturation with anti-ovarian cancer activity. RSC Medicinal Chemistry.
- Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. OUCI.
- A Novel and an Improved Process for the Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry.
- Discovery of piperidine-based ADAMTS7 inhibitors with improved activity and selectivity. RSC Medicinal Chemistry.
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
Sources
- 1. CAS 1027-91-4 | 1-Benzyl-4-ethylamino-piperidine-4-carboxylic acid amide - Synblock [synblock.com]
- 2. molcore.com [molcore.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
